molecular formula C6H10IN3 B2427015 2-(4-iodo-1H-pyrazol-1-yl)propan-1-amine CAS No. 1340398-83-5

2-(4-iodo-1H-pyrazol-1-yl)propan-1-amine

Cat. No.: B2427015
CAS No.: 1340398-83-5
M. Wt: 251.071
InChI Key: MCRSNLWURZZUMQ-UHFFFAOYSA-N
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Description

2-(4-iodo-1H-pyrazol-1-yl)propan-1-amine is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms The presence of an iodine atom at the 4-position of the pyrazole ring and a propylamine group at the 2-position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)propan-1-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with α,β-unsaturated carbonyl compounds.

    Attachment of the Propylamine Group: The final step involves the nucleophilic substitution reaction where the pyrazole derivative reacts with 1-bromopropane in the presence of a base like potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiolates can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyrazole N-oxides.

    Coupling Products: Coupling reactions can yield biaryl compounds or other complex structures.

Scientific Research Applications

2-(4-iodo-1H-pyrazol-1-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of various heterocyclic compounds.

    Material Science: It can be utilized in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The propylamine group can enhance the compound’s solubility and facilitate its transport across biological membranes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromopyrazolyl)propylamine: Similar structure but with a bromine atom instead of iodine.

    2-(4-Chloropyrazolyl)propylamine: Contains a chlorine atom at the 4-position.

    2-(4-Fluoropyrazolyl)propylamine: Features a fluorine atom at the 4-position.

Uniqueness

2-(4-iodo-1H-pyrazol-1-yl)propan-1-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher polarizability of iodine compared to other halogens can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets.

Properties

IUPAC Name

2-(4-iodopyrazol-1-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10IN3/c1-5(2-8)10-4-6(7)3-9-10/h3-5H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRSNLWURZZUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1C=C(C=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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